Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride
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Overview
Description
Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is a chemical compound with the molecular formula C9H17ClF3NO2 It is characterized by the presence of an amino group, a trifluoroethyl group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride typically involves the reaction of 6-aminohexanoic acid with methyl chloroformate in the presence of a base to form the ester. The trifluoroethyl group is then introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethylamine
- Methyl 6-aminohexanoate
- 2,2,2-Trifluoroethyl hexanoate
Uniqueness
Methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate hydrochloride is unique due to the combination of its trifluoroethyl group and hexanoate ester, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 6-amino-2-(2,2,2-trifluoroethyl)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2.ClH/c1-15-8(14)7(4-2-3-5-13)6-9(10,11)12;/h7H,2-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQVVRYRDNSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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